Acrylic acid - 1204391-75-2

Acrylic acid

Catalog Number: EVT-7895186
CAS Number: 1204391-75-2
Molecular Formula: C3H4O2
CH2CHCOOH
C3H4O2
CH2=CHCOOH
Molecular Weight: 72.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Acrylic acid is a colorless liquid with a distinctive acrid odor. Flash point 130 °F. Boiling point 286 °F. Freezing point 53 °F. Corrosive to metals and tissue. Prolonged exposure to fire or heat can cause polymerization. If polymerization takes place in a closed container, violent rupture may occur. The inhibitor (usually hydroquinone) greatly reduces the tendency to polymerize.
Acrylic acid is a alpha,beta-unsaturated monocarboxylic acid that is ethene substituted by a carboxy group. It has a role as a metabolite. It is a conjugate acid of an acrylate.
A α,β-unsaturated monocarboxylic acid that is ethene substituted by a carboxy group.
Acrylic acid is used in the manufacture of plastics, paint formulations, and other products. Exposure occurs primarily in the workplace. It is a strong irritant to the skin, eyes, and mucous membranes in humans. No information is available on the reproductive, developmental, or carcinogenic effects of acrylic acid in humans. Animal cancer studies have reported both positive and negative results. EPA has not classified acrylic acid for carcinogenicity.
Acrylic acid is a natural product found in Cocos nucifera, Gynerium sagittatum, and other organisms with data available.
See also: Calcium Polycarbophil (monomer of); Polycarbophil (monomer of); Polyquaternium-22 (6300 MPA.S) (monomer of) ... View More ...
Source and Classification

Acrylic acid is produced from various feedstocks, including propylene, glycerol, and biomass-derived materials. It falls under the category of organic compounds and is classified as a monomer, which can polymerize to form polyacrylic acid and its derivatives. The global production of acrylic acid has been increasing due to its wide applications in industries such as adhesives, paints, coatings, and textiles.

Synthesis Analysis

Methods of Synthesis

Several methods exist for synthesizing acrylic acid, including:

  1. Catalytic Oxidation of Propylene: This is the most common industrial method where propylene is oxidized to acrolein, which is further oxidized to acrylic acid. The process typically uses air as the oxidant and operates at high temperatures (around 200-300 °C) with specific catalysts such as molybdenum-based compounds .
  2. Glycerol-Based Synthesis: A newer method involves converting glycerol into acrylic acid via allyl alcohol. This process can occur under neutral conditions using specific catalysts that enhance yield without the need for strong bases .
  3. Biobased Synthesis: Recent advancements have led to biobased routes for producing acrylic acid from renewable resources like furfural. This method employs a four-step process involving photochemical and catalytic oxidations, achieving high yields while adhering to green chemistry principles .
  4. Direct Synthesis from Carbon Dioxide and Ethylene: Innovative approaches have also been explored where carbon dioxide and ethylene are utilized as raw materials in the presence of metal catalysts, allowing for lower reaction temperatures and improved yields .

Technical Details

The choice of catalyst, reaction conditions (temperature and pressure), and the purity of feedstocks significantly influence the efficiency and yield of acrylic acid synthesis. For instance, using a supported palladium catalyst can enhance the reaction rate under mild conditions .

Molecular Structure Analysis

Structure

Acrylic acid has a simple molecular structure characterized by its double bond between the first two carbon atoms and a carboxylic group at the end:

  • Molecular Formula: C3H4O\text{C}_3\text{H}_4\text{O}
  • Molecular Weight: 72.06 g/mol

Data

  • Boiling Point: 141 °C
  • Melting Point: 13 °C
  • Density: 1.049 g/cm³ at 20 °C

The structural formula can be represented as:

CH2=CHCOOH\text{CH}_2=\text{CH}-\text{COOH}
Chemical Reactions Analysis

Reactions

Acrylic acid participates in various chemical reactions including:

  1. Polymerization: Acrylic acid can polymerize to form polyacrylic acid through free radical polymerization processes.
  2. Esterification: Reacting acrylic acid with alcohols produces acrylate esters, which are valuable in coatings and adhesives.
  3. Oxidation Reactions: Acrylic acid can be oxidized to produce various derivatives such as acetic acid or maleic anhydride under specific conditions.

Technical Details

The reactivity of acrylic acid stems from its double bond, making it susceptible to electrophilic addition reactions. The carboxylic group also allows for various derivatizations.

Mechanism of Action

Process

The mechanism of action for acrylic acid primarily revolves around its ability to undergo polymerization reactions where free radicals initiate the process. The general steps include:

  1. Initiation: Formation of free radicals from initiators.
  2. Propagation: Addition of acrylic acid monomers to growing polymer chains.
  3. Termination: Combination or disproportionation of growing chains leading to stable polymers.

Data

The polymerization process can be represented by the following reaction:

nCH2=CHCOOH[CH2CHCOOH]nn\cdot \text{CH}_2=\text{CH}-\text{COOH}\rightarrow -[\text{CH}_2-\text{CH}-\text{COOH}]_n-
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid.
  • Odor: Acrid.
  • Solubility: Soluble in water and organic solvents.

Chemical Properties

  • Reactivity: Acrylic acid is highly reactive due to its unsaturation.
  • pH Level: It exhibits acidic properties with a pKa around 4.25.

These properties make acrylic acid suitable for various applications in different fields.

Applications

Scientific Uses

Acrylic acid serves numerous applications across industries:

  • Polymer Production: It is a key monomer in producing superabsorbent polymers used in diapers and hygiene products.
  • Coatings and Adhesives: Utilized in formulating paints, coatings, and adhesives due to its excellent adhesion properties.
  • Textiles: Employed in textile treatments for improving water repellency.
  • Medical Applications: Used in hydrogels for drug delivery systems.
Historical Evolution of Acrylic Acid Synthesis Methodologies

Early Industrial Synthesis Routes: Reppe Chemistry and Hydrolysis of Acrylonitrile

The industrial production of acrylic acid initially relied on acetylene-based Reppe chemistry, developed by German chemist Walter Reppe in the 1940s. This process involved the nickel-catalyzed hydrocarboxylation of acetylene under high pressures (10–50 atm) of carbon monoxide and water, yielding acrylic acid with stoichiometric nickel carbonyl as a catalyst [1] [4]:$$\ce{HC≡CH + CO + H2O ->[{Ni(CO)4}][{40-50°C}] CH2=CHCOOH}$$

Table 1: Reppe Chemistry Process Parameters

ComponentConditionsRole
AcetyleneHigh-purity gasFeedstock
Nickel carbonylStoichiometric quantitiesCatalyst
Carbon monoxide10-50 atm pressureReactant
Temperature40-50°CReaction control

Despite high selectivity (~90%), the process was economically and environmentally constrained by acetylene’s instability, nickel carbonyl’s extreme toxicity, and high-pressure reactor costs [1] [3]. By the 1970s, the hydrolysis of acrylonitrile emerged as an alternative route. Acrylonitrile—derived from propylene ammoxidation—was hydrolyzed under acidic or basic conditions to acrylic acid [1] [3]:$$\ce{CH2=CHCN + 2H2O + 1/2H2SO4 → CH2=CHCOOH + 1/2(NH4)2SO4}$$This method generated substantial ammonium sulfate waste (up to 1.7 tons per ton of acrylic acid), complicating disposal and reducing viability [1]. Both routes were largely abandoned by the 1980s due to these limitations.

Transition to Propylene Oxidation: Catalytic Mechanisms and Process Optimization

Propylene oxidation became the dominant commercial method after 1970, offering lower feedstock costs and higher efficiency. This two-step catalytic oxidation process converts propylene to acrolein and subsequently to acrylic acid using mixed-metal oxide catalysts [5] [8]:

  • Step 1 (Acrolein Formation):$$\ce{CH2=CHCH3 + O2 ->[{Bi-Mo-Oxides}][{320-380°C}] CH2=CHCHO + H2O}$$
  • Step 2 (Acrylic Acid Formation):$$\ce{CH2=CHCHO + 1/2O2 ->[{Mo-V-W-Oxides}][{260-300°C}] CH2=CHCOOH}$$

Table 2: Commercial Catalysts for Propylene Oxidation

Reaction StepCatalyst SystemSupportSelectivity (%)Lifetime (years)
Acrolein synthesisBi₂O₃·MoO₃SiO₂ or Al₂O₃85-903-4
Acrylic acid synthesisMoO₃-V₂O₅-WO₃TiO₂ or SiC92-955-6

Modern plants employ multitubular fixed-bed reactors with precise temperature control to manage the exothermic reactions. Steam dilutes propylene (4–8 vol%) to suppress combustion and enhance selectivity [5] [8]. Post-reaction, acrylic acid is quenched in water, extracted with solvents (e.g., diphenyl ether), and purified via distillation columns to achieve >99.5% ester-grade purity. Process optimizations—such as gas recycling and dedimerization of acrylic acid dimers—have reduced production costs to ~$1,500/ton [8]. This method now accounts for >90% of global production (~8 million tons/year) [1] [3].

Emergence of Biomass-Derived Precursors: Furfural and 3-Hydroxypropionic Acid Pathways

Sustainability initiatives have spurred research into biomass-based routes to replace fossil-derived propylene. Two pathways show significant promise:

Furfural Oxidation and Cross-MetathesisFurfural—derived from hemicellulose in agricultural waste—can be oxidized to fumaric acid or directly decarboxylated to acrylic acid. A hybrid approach involves:

  • Fermenting glucose to fumaric acid using Rhizopus oryzae (yield: 85 g/L) [6].
  • Esterifying fumaric acid to dialkyl fumarate.
  • Cross-metathesis with ethylene using ruthenium catalysts (e.g., Hoveyda-Grubbs catalyst):$$\ce{R-CH=CH-R + CH2=CH2 ->[{Ru-Catalyst}] CH2=CHCOOR + HOOCCH=CHCOOH}$$This yields acrylic esters with >80% efficiency [6].

3-Hydroxypropionic Acid (3-HP) DehydrationMetabolically engineered microorganisms convert glucose or glycerol to 3-HP, which is dehydrated to acrylic acid:$$\ce{HOCH2CH2COOH ->[{-H2O}][{Acid Catalyst}] CH2=CHCOOH}$$Key advances include:

  • Gene editing of E. coli to overexpress aldehyde dehydrogenase (yield: 45 g/L) [6].
  • Heterogeneous catalysts (e.g., SiO₂-TiO₂) achieving 75% 3-HP-to-acrylic acid conversion at 180°C [6].

Table 3: Biomass-Derived Acrylic Acid Pathways Comparison

PathwayFeedstockKey CatalystYield (%)Current Status
Fumaric acid metathesisGlucoseRuthenium alkylidenes80Pilot scale
3-HP dehydrationGlycerolSiO₂-TiO₂75Lab scale
Furfural decarboxylationCorncobsCaO-ZnO65Bench scale

While these pathways are not yet cost-competitive with propylene oxidation (estimated 20–30% higher production costs), they reduce CO₂ emissions by 50–70% and align with circular economy goals [6] [7].

Properties

CAS Number

1204391-75-2

Product Name

Acrylic acid

IUPAC Name

prop-2-enoic acid

Molecular Formula

C3H4O2
CH2CHCOOH
C3H4O2
CH2=CHCOOH

Molecular Weight

72.06 g/mol

InChI

InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)

InChI Key

NIXOWILDQLNWCW-UHFFFAOYSA-N

SMILES

C=CC(=O)O

Solubility

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992)
Miscible with alcohol, and ether
Miscible with ethanol, ethyl ether; soluble in acetone, benzene, carbon tetrachloride
Miscible with chloroform
Miscible with water /1X10+6 mg/L/ at 25 °C
Soluble in methanol, ethanol, dioxane, dimethylformamide, 2-propanol, formamide, ethylene glycol, and acetic acid
Soluble in water
1000 mg/mL
Solubility in water: miscible
Miscible

Canonical SMILES

C=CC(=O)O

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